Cas no 862189-95-5 (Mirodenafil)

Mirodenafil 化学的及び物理的性質
名前と識別子
-
- Mirodenafil
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
- SK3530
- SK-3530
- UNII-504G362H0H
- 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
- 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Mvix
-
- インチ: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
- InChIKey: MIJFNYMSCFYZNY-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1
計算された属性
- せいみつぶんしりょう: 531.25200
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 同位体原子数: 0
- トポロジー極表面積: 125A^2
じっけんとくせい
- 密度みつど: 1.33
- ふってん: 730.447 °C at 760 mmHg
- フラッシュポイント: 395.56 °C
- PSA: 129.14000
- LogP: 3.40800
Mirodenafil セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Mirodenafil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152178-100mg |
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
862189-95-5 | 98% | 100mg |
$*** | 2023-03-30 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-100mg |
Mirodenafil |
862189-95-5 | 99.85% | 100mg |
¥ 17768 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876959-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4,770.90 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-100 mg |
Mirodenafil |
862189-95-5 | 99.85% | 100MG |
¥17768.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4180.00 | 2023-09-07 | |
MedChemExpress | HY-14930-5mg |
Mirodenafil |
862189-95-5 | 99.70% | 5mg |
¥500 | 2024-05-25 | |
1PlusChem | 1P00GUKY-5mg |
MIRODENAFIL |
862189-95-5 | 99% | 5mg |
$98.00 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-50mg |
Mirodenafil |
862189-95-5 | 99.85% | 50mg |
¥ 11848 | 2023-09-07 | |
A2B Chem LLC | AH85330-5mg |
Mirodenafil |
862189-95-5 | 95% | 5mg |
$68.00 | 2024-04-19 | |
A2B Chem LLC | AH85330-1mg |
Mirodenafil |
862189-95-5 | 99.85% | 1mg |
$141.00 | 2023-12-30 |
Mirodenafil 合成方法
合成方法 1
1.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 3
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 4
2.1 Reagents: Triethylamine Solvents: Methanol ; 1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ; 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
4.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
5.3 Solvents: Methanol ; 2 h, 65 °C
5.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
5.5 Solvents: Water ; 2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 5
2.1 Reagents: Thionyl chloride , Chlorosulfonic acid Solvents: Dimethylformamide ; 0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 6
2.1 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 8
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 9
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
1.3 Solvents: Methanol ; 2 h, 65 °C
1.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
1.5 Solvents: Water ; 2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 10
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 11
2.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 12
1.2 Reagents: Sodium borohydride ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
合成方法 13
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Mirodenafil Raw materials
- Benzoic acid,2-propoxy-, methyl ester
- methyl 2-(benzylamino)acetate
- 1H-Pyrrole-2-carboxamide, 1-ethyl-3-[[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxybenzoyl]amino]-4-propyl-
- N-(2-Cyano-1-penten-1-yl)-N-(phenylmethyl)glycine methyl ester
- N-(2-Hydroxyethyl)piperazine
- Ethyl formate
- 2-Formylpentanenitrile
- 2-[(2-Cyano-1-penten-1-yl)(phenylmethyl)amino]acetamide
- Methyl salicylate
- Glycine
- Methyl 2-aminoacetate hydrochloride
- Benzaldehyde
Mirodenafil Preparation Products
Mirodenafil 関連文献
-
Xianfeng Huang,Peng Xu,Yijing Cao,Li Liu,Guoqiang Song,Lei Xu RSC Adv. 2018 8 30481
-
Tarana Umar,Nasimul Hoda Med. Chem. Commun. 2015 6 2063
-
Mingshu Song,Qin Wu,Beibei Liu,Pan Li,Lan Jiang,Yulong Wang,Sa Dong,Yonghua Xiong,Bruce D. Hammock,Cunzheng Zhang Anal. Methods 2022 14 2586
Mirodenafilに関する追加情報
Mirodenafil(CAS No. 862189-95-5
Mirodenafilは、PDE5阻害剤として分類される化合物で、ED治療薬(勃起機能障害治療薬)の一つとして注目されています。CAS番号862189-95-5で特定されるこの物質は、シルデナフィルやタダラフィルと同じく、cGMPの分解を抑制することで血管拡張作用を示します。近年では性機能改善だけでなく、肺高血圧症や高山病予防への応用研究も進んでおり、医療分野での需要が高まっています。
ユーザーが検索エンジンで頻繁に尋ねる「Mirodenafil 副作用」や「Mirodenafil 効果持続時間」といったキーワードに関連して、本化合物の特徴を解説します。臨床試験データによると、Mirodenafilは即効性(約30分で効果発現)と半減期6時間前後のバランスが評価され、性生活の質(QOL)向上に寄与すると報告されています。また、食事の影響を受けにくいという利点から、他のPDE5阻害剤との差別化が図られています。
2023年以降の研究トレンドとして、Mirodenafilの心血管保護作用に関する論文が増加しています。例えば、内皮機能改善や酸化ストレス軽減効果が動物モデルで確認され、代謝症候群患者への応用可能性が示唆されています。このような多機能性は、加齢に伴う健康問題に対する統合的アプローチとして、医学界で議論を呼んでいます。
製薬技術の進歩に伴い、Mirodenafilの製剤設計も進化しています。特にナノ結晶化技術を用いた溶解性向上や、持続性放出製剤の開発が進められており、バイオアベイラビリティの改善が達成されています。これらは「ジェネリック医薬品」や「後発品」の品質向上にも貢献し、医療経済的観点からも意義深い進展です。
安全性プロファイルに関しては、頭痛や顔面紅潮などの軽度な副作用が報告されるものの、硝酸剤併用禁忌など既存のPDE5阻害剤と同様の注意事項が適用されます。最近のメタ分析では、肝機能障害患者における用量調整の必要性が指摘されており、個別化医療の観点からさらなる研究が期待されます。
市場動向として、アジア地域を中心にMirodenafilを含むED治療薬市場が拡大しており、オンライン診療の普及や男性の健康意識の高まりが後押ししています。同時に、偽造医薬品対策として、CAS番号862189-95-5を用いた真正性確認技術の重要性も増しています。
将来展望としては、Mirodenafilの新適応症開発やドラッグリポジショニングが期待されます。特に、神経保護作用に関する基礎研究の進展や、女性の性機能障害への応用可能性について、国際学会で活発な議論が行われています。これらの進展は、CAS No. 862189-95-5という化学物質が、単なるED治療薬を超えた価値を創出する可能性を示唆しています。
862189-95-5 (Mirodenafil) 関連製品
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
